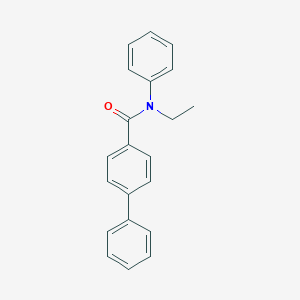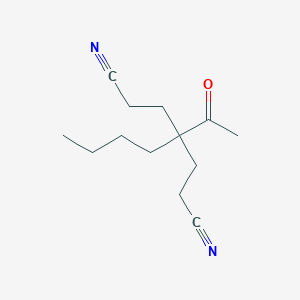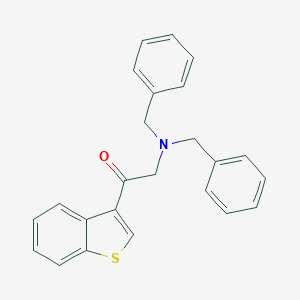![molecular formula C15H16N4O2S B274523 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B274523.png)
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as DMBOA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMBOA belongs to the class of benzimidazole derivatives, which are known to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory effects.
作用机制
The exact mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes that are involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, resulting in cell death. This compound has also been reported to inhibit the activity of certain enzymes that are involved in the regulation of the cell cycle, leading to the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, this compound has been reported to have antioxidant activity, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a potential alternative to traditional antibiotics. Another advantage is its potential as an anti-tumor agent. This compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
未来方向
There are several future directions for 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide research. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of more targeted therapies. In addition, the potential use of this compound as an anti-inflammatory agent for the treatment of rheumatoid arthritis could be explored further. Overall, this compound has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
合成方法
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be synthesized using a multistep process. The first step involves the synthesis of 5,6-dimethyl-1H-benzimidazole-2-thiol, which is achieved by reacting o-phenylenediamine with carbon disulfide and sodium hydroxide. The resulting compound is then reacted with methyl 3-amino-4-methyl-5-oxazolecarboxylate to form this compound. The final product is purified using column chromatography.
科学研究应用
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has shown promising results in various scientific research applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria. In addition, it has been reported to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C15H16N4O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C15H16N4O2S/c1-8-4-11-12(5-9(8)2)17-15(16-11)22-7-14(20)18-13-6-10(3)21-19-13/h4-6H,7H2,1-3H3,(H,16,17)(H,18,19,20) |
InChI 键 |
QAFLWFJTMWHCQW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NC3=NOC(=C3)C |
规范 SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NC3=NOC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)





![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
![4-(4-cyclopropyl-5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B274476.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274477.png)